![molecular formula C6H7I2N B1379300 4-(Iodomethyl)pyridine hydroiodide CAS No. 139055-59-7](/img/structure/B1379300.png)
4-(Iodomethyl)pyridine hydroiodide
Overview
Description
4-(Iodomethyl)pyridine hydroiodide is a chemical compound with the molecular formula C6H7I2N and a molecular weight of 346.94 . It is used in various applications, including as a reagent in chemical reactions .
Molecular Structure Analysis
The molecular structure of 4-(Iodomethyl)pyridine hydroiodide consists of a pyridine ring with an iodomethyl group attached to the 4-position . Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom, and the iodomethyl group consists of one carbon atom attached to an iodine atom .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Iodomethyl)pyridine hydroiodide are not available, pyridine molecules have been widely used to improve the performances of perovskite solar cells (PSCs) . They play two roles in the perovskite films: they present differences in electron-pair-donor abilities and affect the interaction of the pyridine molecule with Pb 2+ in perovskite .Scientific Research Applications
Reactivation of Inhibited Acetylcholinesterase
4-(Iodomethyl)pyridine hydroiodide derivatives have been explored in the context of reactivating inhibited acetylcholinesterase. For instance, 4-hydroximinomethyl-1-methyl-pyrimidinium iodide, a compound related to 4-(Iodomethyl)pyridine hydroiodide, has shown potential in vitro as a reactivator of phosphorylated acetylcholine esterase and in protecting mice against organophosphate intoxication (Ashani et al., 1965).
Catalysis in Organic Chemistry
4-(Dimethylamino)pyridine, another derivative, acts as an efficient catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, indicating the potential of pyridine-based iodine compounds in organic synthesis (Meng et al., 2015).
Synthesis and Structural Characterization
The interaction of similar pyridine compounds with iodine has been studied for potential applications in drug development and material science. For example, the synthesis and structural characterization of 5-trifluoromethyl-pyridine-2-thione with iodine revealed a new salt with potential antithyroid properties (Chernov'yants et al., 2011).
Electrochemical Properties
Research on Tetrathiafulvalene-π-Spacer-Acceptor Derivatives, which involved the conversion of the pyridine moiety to a methylpyridinium iodide, has contributed to understanding their electrochemical properties, highlighting the role of iodine derivatives in electrochemistry (Andreu et al., 2000).
Recyclable Catalysis
4-(N,N-Dimethylamino)pyridine hydrochloride, closely related to 4-(Iodomethyl)pyridine hydroiodide, has been used as a recyclable catalyst for acylation reactions, underlining the sustainable applications of such compounds in chemical reactions (Liu et al., 2014).
Mechanism of Action
The mechanism of action of pyridine molecules in perovskite solar cells involves the passivation of defects in the perovskite lattice . Due to their different molecular structures, these pyridine molecules present differences in electron-pair-donor abilities, which then affect the interaction of the pyridine molecule with Pb 2+ in perovskite .
Safety and Hazards
properties
IUPAC Name |
4-(iodomethyl)pyridine;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN.HI/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIINCJVOJYANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CI.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139055-59-7 | |
Record name | 4-(iodomethyl)pyridine hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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